molecular formula C31H30N6O6 B600930 Desethyl Candesartan Cilexetil CAS No. 869631-11-8

Desethyl Candesartan Cilexetil

Katalognummer B600930
CAS-Nummer: 869631-11-8
Molekulargewicht: 582.62
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil . Candesartan Cilexetil is an angiotensin receptor blocker used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It is administered orally as the prodrug, Candesartan Cilexetil, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract .


Synthesis Analysis

The synthesis of Candesartan Cilexetil involves an efficient protocol for ruthenium-catalyzed C–H arylation of the tetrazole . The synthesis process also includes the use of cinnamon oil, tween 80 with poloxamer mixture and transcutol HP as oil, surfactant mixture and co-surfactant respectively .


Molecular Structure Analysis

The molecular formula of Desethyl Candesartan Cilexetil is C31H30N6O6 . The average mass is 582.607 Da and the monoisotopic mass is 582.222656 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Candesartan Cilexetil include C–H arylation, transfer hydrogenation, and the use of various reagents .


Physical And Chemical Properties Analysis

Candesartan Cilexetil is a lipophilic acidic drug with a half-life of about 5–10 hours and absolute bioavailability of 14–40% . The solubility of Candesartan Cilexetil is pH dependent .

Wissenschaftliche Forschungsanwendungen

1. Enhanced Antihypertensive Activity of Candesartan Cilexetil

  • Summary of Application: The research aimed to enhance the oral bioavailability of practically insoluble Candesartan Cilexetil by preparing a nanosuspension .
  • Methods of Application: The nanosuspension was prepared by media milling using zirconium oxide beads and converted to solid state by spray drying .
  • Results: The nanosuspension showed a particle size of 223.5±5.4 nm and zeta potential of −32.2±0.6 mV. The saturation solubility of the nanosuspension was more than 20 times higher than that of the bulk drug .

2. Identification of Degradation Impurities

  • Summary of Application: The study aimed to identify and characterize potential degradation impurities in Candesartan Cilexetil tablets .
  • Methods of Application: The impurities were isolated using a gradient reverse phase liquid chromatography (LC) and an isocratic preparative LC method .
  • Results: Five impurities were identified and characterized, including desethyl candesartan cilexetil .

3. Oral Solid Self-Nanoemulsifying Drug Delivery Systems

  • Summary of Application: The research aimed to design and evaluate different formulations of self-nanoemulsifying drug delivery systems (SSNEDDS) to enhance the solubility, wettability, dissolution, and stability of Candesartan Cilexetil .
  • Methods of Application: Various Smix ratios and adsorbent mixtures were used to formulate the SSNEDDS .
  • Results: The study aimed to improve the delivery of Candesartan Cilexetil through the oral cavity to confront problems associated with chronic cardiovascular diseases .

4. Development of Surface Stabilized Candesartan Cilexetil Nanocrystals

  • Summary of Application: The research aimed to develop a nanocrystalline formulation of Candesartan Cilexetil with improved saturation solubility in gastrointestinal fluids, thereby enhancing its oral bioavailability .
  • Methods of Application: The nanocrystalline formulation was developed using a media milling technique .
  • Results: The developed formulation showed an increase in the dissolution velocity and saturation solubility, leading to an enhancement of bioavailability .

5. In Vitro-In Vivo Correlation of Candesartan Cilexetil

  • Summary of Application: The study aimed to establish and validate a level A in vitro-in vivo correlation (IVIVC) for immediate release Candesartan Cilexetil formulations .
  • Methods of Application: The IVIVC was developed using a dissolution test designed as a development tool .
  • Results: The IVIVC could be used to reduce failures in future bioequivalence studies .

6. Enhancing Oral Bioavailability of Candesartan Cilexetil Loaded Nanostructured Lipid Carriers

  • Summary of Application: The research aimed to enhance the oral bioavailability of Candesartan Cilexetil by encapsulating it into nanostructured lipid carriers .
  • Methods of Application: The carriers were formulated using a hot homogenization-ultrasonication technique .
  • Results: The oral bioavailability of Candesartan Cilexetil was remarkably improved above 2-fold after encapsulation into nanostructured lipid carriers .

7. Antihypertensive Activity of Candesartan Cilexetil

  • Summary of Application: The research aimed to enhance the oral bioavailability of practically insoluble Candesartan cilexetil by preparing a nanosuspension .
  • Methods of Application: The nanosuspension was prepared by media milling using zirconium oxide beads and converted to solid state by spray drying .
  • Results: The nanosuspension showed a particle size of 223.5±5.4 nm and zeta potential of −32.2±0.6 mV. The saturation solubility of the nanosuspension was more than 20 times higher than that of the bulk drug .

8. Bioavailability Enhancement of Candesartan Cilexetil

  • Summary of Application: The research aimed to enhance the oral bioavailability of Candesartan Cilexetil by encapsulating it into nanostructured lipid carriers .
  • Methods of Application: The carriers were formulated using a hot homogenization-ultrasonication technique .
  • Results: The oral bioavailability of Candesartan Cilexetil was remarkably improved above 2-fold after encapsulation into nanostructured lipid carriers .

9. In Vitro-In Vivo Correlation of Candesartan Cilexetil

  • Summary of Application: The study aimed to establish and validate a level A in vitro-in vivo correlation (IVIVC) for immediate release Candesartan Cilexetil formulations .
  • Methods of Application: The IVIVC was developed using a dissolution test designed as a development tool .
  • Results: The IVIVC could be used to reduce failures in future bioequivalence studies .

Safety And Hazards

Candesartan Cilexetil is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Candesartan Cilexetil is used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It may also be used as an alternative agent for the treatment of heart failure, systolic dysfunction, myocardial infarction and coronary artery disease . Future research may focus on improving the solubility and dissolution of Candesartan Cilexetil .

Eigenschaften

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJMFQHOVKQHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethyl Candesartan Cilexetil

CAS RN

869631-11-8
Record name Desethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
11
Citations
A Mohan, S Shanmugavel, A Goyal… - Chromatographia, 2009 - Springer
… These impurities were successfully isolated and characterized as desethyl candesartan cilexetil… Even though desethyl candesartan cilexetil, 1N-ethyl candesartan cilexetil were 2N-ethyl …
Number of citations: 26 link.springer.com
MV Krishna, M Sowhardhra, MS Kumar… - Annales …, 2018 - Elsevier
… 4F), hydroxyl candesartan cilexetil or desethyl candesartan cilexetil (Fig. 4G), 1N-ethyl … Those are desethyl candesartan cilexetil, 1N-ethyl candesartan cilexetil, 2N-ethyl candesartan …
Number of citations: 2 www.sciencedirect.com
CM Phechkrajang, PTN Quynh… - Pharmaceutical Chemistry …, 2017 - Springer
… products, were likely candesartan and desethyl candesartan cilexetil, respectively. Because of … the main degradation pathway in acid hydrolysis forms desethyl candesartan cilexetil [10]. …
Number of citations: 8 link.springer.com
M Musko, M Sznitowska - Acta Pharmaceutica, 2014 - hrcak.srce.hr
… No peaks from degradation products, namely candesartan and desethyl candesartan cilexetil (under the chromatography conditions expected at the retention times of 1.9 min and 5.2 …
Number of citations: 11 hrcak.srce.hr
MM Krishna, SV Rao… - Eurasian Journal of …, 2017 - pdfs.semanticscholar.org
A simple, rapid Reverse phase–Ultra Performance liquid chromatography (RP-UPLC) method was developed and validated for the simultaneous determination of thirteen known …
Number of citations: 2 pdfs.semanticscholar.org
S Rádl - Education, 1978 - researchgate.net
… During development of generic candesartan cilexetil we have found that this compound under various conditions provided a mixture of desethyl candesartan cilexetil and both possible …
Number of citations: 2 www.researchgate.net
F Ardiana, MLAD Lestari, G Indrayanto - Profiles of Drug Substances …, 2012 - Elsevier
… 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl-2-oxo-1-{[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate Impurity I; CNS desethyl; desethyl candesartan cilexetil C …
Number of citations: 12 www.sciencedirect.com
S Mennickent, M De Diego - … and Quality Control-New Trends and …, 2019 - books.google.com
The authors have developed and validated some chromatographic methods with the aim of quantifying drugs as drug substance and drug product, suitable for stability and quality …
Number of citations: 1 books.google.com
D Tsvetkova, D Obreshkova, S Ivanova, V Yankov… - headache, 2016 - researchgate.net
… pH 3.0 with orthophosphoric acid and mobile phase B: acetonitrile : water = 95 : 5 % v/v, UV-detection at λ = 254 nm for Candesartan Ethyl Ester and Desethyl Candesartan Cilexetil and …
Number of citations: 4 www.researchgate.net
C Cilexetil - academia.edu
To protect the rights of the author (s) and publisher we inform you that this PDF is an uncorrected proof for internal business use only by the author (s), editor (s), reviewer (s), Elsevier …
Number of citations: 0 www.academia.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.